N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide
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Description
“N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Molecular Structure Analysis
Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Research into the synthetic pathways and antitumor activities of heterocyclic compounds derived from similar chemical structures has shown promising results. For example, a study on the synthesis of heterocyclic derivatives, including thiazole and pyrimidine rings, demonstrated these compounds' high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthesized compounds were evaluated for their antiproliferative activity in vitro, with most compounds revealing significant inhibitory effects. This research underscores the potential of such compounds in cancer therapy, highlighting the importance of exploring similar compounds like N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide for their antitumor applications (H. Shams et al., 2010).
Synthesis of Heterocycles for Antimicrobial and Antitubercular Activities
The synthesis of new heterocycles incorporating a thiadiazole moiety from compounds like N-(1-chloro-2-oxo-2-phenylethyl) carboxamides has been explored, leading to derivatives with potential antimicrobial activities. Similarly, the atom economic synthesis of novel spiro-cyclohexanones demonstrated significant activity against Mycobacterium tuberculosis, with some compounds being notably more potent than established drugs like ethambutol and pyrazinamide. These studies point to the potential use of this compound in developing new antimicrobial and antitubercular agents, given its structural similarity and potential reactivity (A. G. Balya et al., 2008); (R. Ranjith Kumar et al., 2009).
Optoelectronic Properties and Chemical Synthesis
The optoelectronic properties of thiazole-based compounds have been investigated, indicating potential applications in electronic and photonic devices. Additionally, studies on the metal-free synthesis of 2-aminobenzothiazoles through aerobic oxidative cyclization/dehydrogenation of cyclohexanones highlight efficient synthetic routes that could be relevant for producing this compound and related compounds. These findings open avenues for the use of such compounds in materials science and electronic applications, demonstrating the broad applicability of this chemical framework (P. Camurlu & N. Guven, 2015); (Jinwu Zhao et al., 2013).
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3OS/c22-11-12-7-9-14(10-8-12)20(25)24-21-23-18-15-5-1-3-13-4-2-6-16(17(13)15)19(18)26-21/h1-10H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIQCXKSHOBKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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